![molecular formula C14H12SSe B14484713 {[1-(Phenylselanyl)ethenyl]sulfanyl}benzene CAS No. 65034-50-6](/img/structure/B14484713.png)
{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene is a chemical compound known for its unique structure, which includes both phenylselanyl and sulfanyl groups attached to an ethenyl backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Phenylselanyl)ethenyl]sulfanyl}benzene typically involves the reaction of phenylselanyl chloride with an appropriate sulfanyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often incorporate additional steps for purification and quality control to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides and selenides.
Substitution: The phenylselanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides and selenoxides, while reduction can produce sulfides and selenides .
Aplicaciones Científicas De Investigación
{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of {[1-(Phenylselanyl)ethenyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to {[1-(Phenylselanyl)ethenyl]sulfanyl}benzene include:
- {[1-(Phenylselanyl)ethenyl]sulfanyl}toluene
- {[1-(Phenylselanyl)ethenyl]sulfanyl}phenol
- {[1-(Phenylselanyl)ethenyl]sulfanyl}aniline
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of phenylselanyl and sulfanyl groups attached to an ethenyl backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
65034-50-6 |
|---|---|
Fórmula molecular |
C14H12SSe |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
1-phenylselanylethenylsulfanylbenzene |
InChI |
InChI=1S/C14H12SSe/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-11H,1H2 |
Clave InChI |
AWDRVECCXMIHLJ-UHFFFAOYSA-N |
SMILES canónico |
C=C(SC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


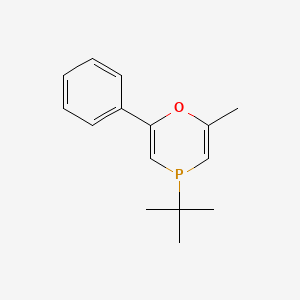
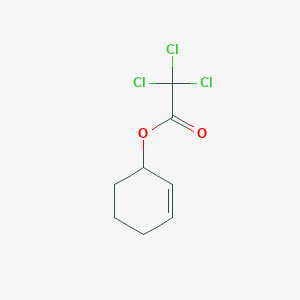
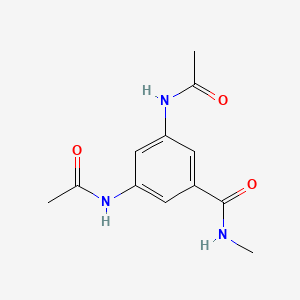
![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)
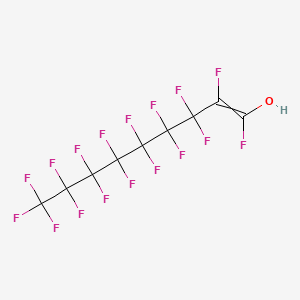
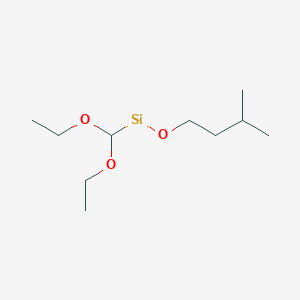
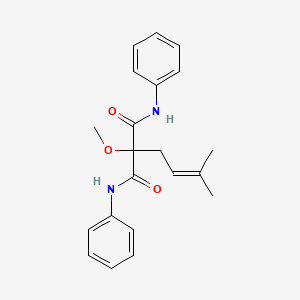
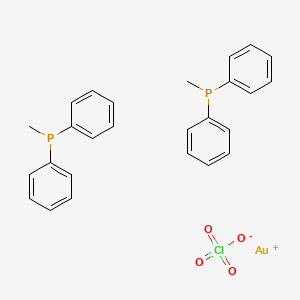
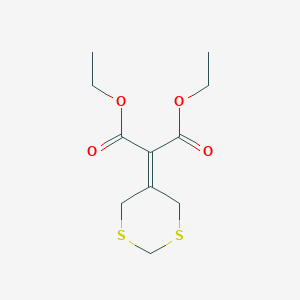
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
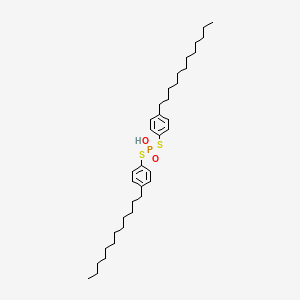
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
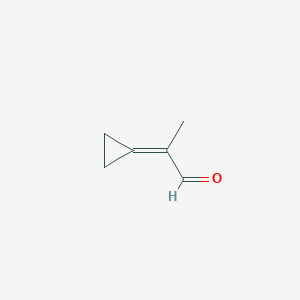
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)
